Bis(3-bromophenyl)diphenylsilane
Description
Historical Trajectories and Foundational Principles of Organosilicon Chemistry
The journey of organosilicon chemistry began in 1863 when French chemist Charles Friedel and American chemist James Crafts first synthesized tetraethylsilane. sbfchem.comphenylsilicone.com This seminal achievement marked the birth of a new chemical discipline. sbfchem.com The early 20th century saw pioneering work by English chemist Frederic S. Kipping, who conducted extensive research, synthesized numerous organosilicon compounds using Grignard reagents, and coined the term "silicone." wikipedia.orgphenylsilicone.com
A significant leap forward occurred in the 1940s with the development of silicone polymers. Researchers like James Franklin Hyde led the way to the commercial production of these materials, which exhibited remarkable properties such as high thermal stability, water repellency, and electrical insulation. phenylsilicone.comsbfchem.com This era also saw the invention of the "direct method" for synthesizing organochlorosilanes by Eugene G. Rochow, a process that remains fundamental to the industry. wikipedia.orgphenylsilicone.com
The foundational principles of organosilicon chemistry are rooted in the unique nature of the silicon atom and its bonds. Compared to the carbon-carbon bond, the silicon-carbon bond is longer, weaker, and more polarized, with a partial positive charge on the silicon and a partial negative charge on the carbon. wikipedia.orgcfsilicones.com This polarity makes the silicon atom susceptible to nucleophilic attack. wikipedia.org Furthermore, silicon's ability to utilize its 3d orbitals allows it to form hypervalent complexes, a characteristic not typically seen with carbon. pageplace.delsu.edu These fundamental differences from carbon chemistry bestow upon organosilicon compounds their distinct and highly useful properties, such as thermal stability and hydrophobicity. cfsilicones.comlibretexts.org
Contemporary Significance of Aryl-Substituted Silanes in Advanced Chemical Research
Aryl-substituted silanes, or arylsilanes, are a class of organosilicon compounds where at least one aryl group (an aromatic ring) is directly bonded to a silicon atom. Their chemistry has been investigated since the late 1880s and they have become indispensable in modern chemical research. scholaris.ca Their popularity stems from their relative ease of preparation, stability under various reaction conditions, and low toxicity. scholaris.canih.gov
Aryl silanes are valued for their versatility in organic synthesis. They are widely used as intermediates in cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. nih.gov The silyl (B83357) group can also serve as a "traceless" linker or a blocking group in complex syntheses. scholaris.ca
Beyond synthesis, aryl silanes are crucial in materials science. Their inherent thermal stability and chemical resistance make them ideal for high-performance applications in the aerospace, automotive, and electronics industries. chemscene.com By incorporating aryl groups, scientists can fine-tune the electronic and photophysical properties of silicon-containing polymers, leading to the development of functional materials with unique light-emitting and electrical conductivity characteristics. chemscene.com They are also used to create hydrophobic surfaces and as precursors for silanols, which have applications as cross-coupling agents and in anion detection. nih.govnih.gov
Strategic Research Context of Bis(3-bromophenyl)diphenylsilane in Academic Inquiry
This compound is a tetra-substituted aryl silane (B1218182) that holds specific interest for researchers, primarily as a versatile building block, or synthon, for the construction of more complex organosilicon molecules and materials. koreascience.kr Its strategic importance lies in the specific arrangement of its functional groups.
The compound features a central tetrahedral silicon atom bonded to two phenyl groups and two 3-bromophenyl groups. nih.gov The phenyl groups contribute to the molecule's thermal stability and define its core structure. The bromine atoms on the other two phenyl rings are key reactive sites. These C-Br bonds can readily participate in a variety of cross-coupling reactions, allowing for the strategic introduction of new functional groups. nih.gov This makes this compound a valuable precursor for creating precisely designed polymers or large molecules for applications in materials science, particularly in organic electronics like Organic Light Emitting Diodes (OLEDs). For instance, related compounds like bis(p-bromophenyl)dimethylsilane have been used for over 50 years as synthons for organosilicon polymers. researchgate.net
The "meta" position of the bromine atom on the phenyl ring also influences the resulting geometry and electronic properties of the molecules synthesized from it, which is a critical consideration in the design of functional materials. Academic inquiry into this and similar molecules focuses on synthesizing novel, highly-functionalized organosilicon structures and exploring their potential in advanced applications where tailored electronic and physical properties are paramount.
Compound Data Table
| Property | Value | Source |
| IUPAC Name | bis(3-bromophenyl)-diphenylsilane | nih.gov |
| CAS Number | 500886-98-6 | |
| Molecular Formula | C24H18Br2Si | nih.gov |
| Molecular Weight | 494.3 g/mol | nih.gov |
| Synonyms | bis(3-bromophenyl)-diphenylsilane, NSC168679 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(3-bromophenyl)-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2Si/c25-19-9-7-15-23(17-19)27(21-11-3-1-4-12-21,22-13-5-2-6-14-22)24-16-8-10-20(26)18-24/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGVCQIOXYGEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bis 3 Bromophenyl Diphenylsilane and Functional Derivatives
Organometallic Reagent-Mediated Synthetic Pathways
The most direct and established method for synthesizing Bis(3-bromophenyl)diphenylsilane involves the use of highly reactive organometallic reagents, specifically organolithium compounds, which act as potent nucleophiles to form carbon-silicon bonds.
The cornerstone of this synthetic approach is the generation of an aryllithium reagent through a halogen-lithium exchange reaction. The synthesis of this compound typically starts from 1,3-dibromobenzene (B47543).
The process begins with the selective lithiation of 1,3-dibromobenzene. By treating a solution of 1,3-dibromobenzene in an ethereal solvent like dry tetrahydrofuran (B95107) (THF) with one equivalent of an alkyllithium reagent, such as n-butyllithium (n-BuLi), at a low temperature (typically -78 °C), a 3-bromophenyllithium intermediate is formed. This reaction must be carefully controlled to prevent side reactions, such as monolithiation at an undesired position or dilithiation. The low temperature is crucial for stabilizing the highly reactive organolithium intermediate.
Once the 3-bromophenyllithium is generated in situ, it is reacted with dichlorodiphenylsilane (B42835). The reaction stoichiometry is critical: two equivalents of the aryllithium reagent are required to react with one equivalent of dichlorodiphenylsilane to yield the desired bis-substituted product. The solution containing the aryllithium species is typically added dropwise to the dichlorodiphenylsilane solution, again at low temperature, to ensure controlled coupling. The reaction is then allowed to warm to room temperature to ensure completion. A final aqueous workup quenches any remaining reactive species and allows for the extraction and purification of the final product, this compound. A similar, well-documented procedure is used for the synthesis of related compounds like bis(3,5-dibromophenyl)dimethylsilane, highlighting the robustness of this method. koreascience.kr
Table 1: Typical Reaction Conditions for the Synthesis of this compound via Lithiation
| Parameter | Condition | Purpose |
| Starting Material | 1,3-Dibromobenzene | Source of the 3-bromophenyl moiety. |
| Reagent | n-Butyllithium (n-BuLi) | Effects the halogen-lithium exchange to form the organolithium intermediate. |
| Coupling Partner | Dichlorodiphenylsilane | Provides the central diphenylsilane (B1312307) core. |
| Solvent | Tetrahydrofuran (THF), dry | Anhydrous ethereal solvent required for organolithium stability. |
| Temperature | -78 °C to Room Temperature | Low temperature controls reactivity and selectivity; warming ensures reaction completion. |
| Stoichiometry | 2.0 eq. 3-bromophenyllithium : 1.0 eq. Dichlorodiphenylsilane | Ensures formation of the di-substituted silane (B1218182). |
| Workup | Aqueous Quench (e.g., water), Organic Extraction | Neutralizes reactive species and isolates the product. |
The coupling reaction between the 3-bromophenyllithium and dichlorodiphenylsilane is inherently fast due to the high nucleophilicity of the organolithium reagent and the electrophilicity of the silicon center in the chlorosilane. chemistryviews.orgmsu.edu The kinetics are primarily controlled by the reaction temperature and the rate of addition of the reagents. Performing the reaction at cryogenic temperatures (-78 °C) is standard practice to manage the exothermic nature of the reaction and to prevent undesirable side reactions. koreascience.kr
Selectivity in this context refers to the preferential formation of the target molecule, this compound, over the mono-substituted intermediate, (3-bromophenyl)chlorodiphenylsilane, or other potential byproducts. The key to achieving high selectivity is the precise control of stoichiometry. Using a slight excess of the lithiated aryl precursor can drive the reaction to completion, ensuring that both chlorine atoms on the dichlorodiphenylsilane are substituted. However, a large excess should be avoided to minimize purification challenges.
The stepwise nature of the substitution allows for the potential isolation of the mono-substituted product if desired, by using a 1:1 stoichiometry. However, for the synthesis of the target compound, the conditions are optimized for complete disubstitution. The high reactivity of organolithium reagents necessitates an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent quenching by atmospheric moisture or oxygen. nih.govresearchgate.net
Transition Metal-Catalyzed Cross-Coupling Strategies
The two bromine atoms on this compound are ideal handles for further functionalization via transition metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, or other organic fragments, creating a diverse library of functional derivatives from a single precursor.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming carbon-carbon bonds. libretexts.org It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov
For derivatizing this compound, the two aryl-bromide moieties serve as the electrophilic partners. They can be coupled with a variety of arylboronic acids or esters to generate complex, conjugated molecular architectures. The reaction is known for its mild conditions and high tolerance of various functional groups, making it exceptionally versatile. youtube.com A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base like potassium carbonate or sodium hydroxide. libretexts.orgyoutube.com The reaction can be performed stepwise to create asymmetric derivatives or with an excess of the boronic acid to substitute both bromine atoms.
Table 2: Illustrative Suzuki Cross-Coupling Reactions for Derivatization
| Boronic Acid Partner | Expected Product | Potential Application |
| Phenylboronic acid | (Biphenyl-3-yl)diphenylsilane derivative | Core for liquid crystals |
| 9,9-Dimethylfluorene-2-boronic acid | Fluorene-functionalized diphenylsilane | Blue-emitting materials for OLEDs |
| Pyridine-3-boronic acid | Pyridyl-functionalized diphenylsilane | Electron-transporting materials |
| 4-(N,N-diphenylamino)phenylboronic acid | Triphenylamine-functionalized silane | Hole-transporting materials |
The Stille cross-coupling reaction is another cornerstone of palladium-catalyzed C-C bond formation, coupling an organohalide with an organotin reagent (organostannane). wikipedia.org Similar to the Suzuki reaction, the aryl-bromide bonds of this compound are reactive sites for Stille coupling. nih.govnih.gov
The reaction typically employs a palladium(0) catalyst and can be performed under neutral conditions, which is advantageous for substrates bearing base-sensitive functional groups. libretexts.org A wide range of aryl, heteroaryl, and vinyl stannanes can be used as coupling partners. wikipedia.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final product, which is a consideration especially for applications in electronic devices. libretexts.orgwikipedia.orglibretexts.org
Table 3: Representative Stille Cross-Coupling Partners
| Organostannane Partner | Expected Product | Catalyst System (Typical) |
| Tributyl(phenyl)stannane | (Biphenyl-3-yl)diphenylsilane derivative | Pd(PPh₃)₄ |
| 2-(Tributylstannyl)thiophene | Thienyl-functionalized diphenylsilane | PdCl₂(PPh₃)₂ |
| Tributyl(vinyl)stannane | Styrenyl-functionalized diphenylsilane | Pd(dba)₂ / P(o-tolyl)₃ |
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners (i.e., the synthesis of organometallic or organoboron reagents). In this strategy, a C-H bond on a substrate is directly coupled with an organohalide.
This compound can serve as the aryl bromide source to functionalize various C-H rich substrates, such as heterocycles (e.g., thiophenes, pyrroles) or other arenes. nih.gov This palladium-catalyzed process typically requires a phosphine (B1218219) ligand, a base, and often a carboxylate or pivalate (B1233124) additive to facilitate the C-H activation step. This approach allows for the direct linkage of the diphenylsilyl-bridged diaryl structure onto other key molecular scaffolds.
Palladium-catalyzed silylation reactions are also known, providing routes to introduce additional silicon-containing moieties. researchgate.net While less common for aryl bromides compared to C-C coupling, specialized conditions can facilitate the coupling of silylboronates or silylstannanes at the aryl-bromide position, further expanding the synthetic toolkit for creating silicon-rich materials. researchgate.net
Hydrosilylation Reactions in the Synthesis of Related Organosilicon Compounds
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental and versatile reaction in organosilicon chemistry. This process is typically catalyzed by transition metal complexes, most notably those containing platinum. wikipedia.org The reaction can be applied to a variety of unsaturated substrates, including alkenes and alkynes, to produce alkyl and vinyl silanes, respectively. wikipedia.org
The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism. wikipedia.org This mechanism proposes the initial oxidative addition of the Si-H bond to the low-valent metal catalyst, followed by the coordination of the unsaturated substrate (e.g., an alkene). Subsequently, migratory insertion of the alkene into the metal-hydride or metal-silyl bond occurs, followed by reductive elimination to yield the final product and regenerate the active catalyst. wikipedia.orgyoutube.com
A practical example of this reaction is the hydrosilylation of phenylacetylene (B144264) with diphenylsilane, often catalyzed by platinum complexes, to yield vinylsilanes. researchgate.net The regioselectivity of the addition (i.e., whether the silicon atom attaches to the terminal or internal carbon of the alkyne) can be influenced by the choice of catalyst and reaction conditions.
The scope of hydrosilylation extends to the functionalization of more complex molecules. For instance, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane has been synthesized via the hydrosilylation of 3-ethyl-3-allylmethoxyoxetane with diphenylsilane, using tris(triphenylphosphine)rhodium chloride as a catalyst. nih.gov This demonstrates the compatibility of the reaction with various functional groups, such as ethers and oxetanes. The reaction conditions for this particular synthesis involved heating the reactants in toluene (B28343) at 88–92 °C. nih.gov
Interactive Table: Catalysts and Substrates in Hydrosilylation Reactions
| Catalyst Type | Substrate Example | Silane Example | Product Type | Reference |
| Platinum Complexes | Phenylacetylene | Diphenylsilane | Vinylsilane | researchgate.net |
| Tris(triphenylphosphine)rhodium chloride | 3-Ethyl-3-allylmethoxyoxetane | Diphenylsilane | Alkylsilane | nih.gov |
| [(3IP)Pd(allyl)]OTf | Allenes | Phenyl- and Diphenylsilane | Vinylsilane | rsc.org |
Innovations in Selective Synthesis of Arylsilane Structures
The development of new and more efficient methods for the synthesis of arylsilanes is an active area of research, driven by the increasing demand for these compounds in advanced applications. Traditional methods often rely on the reaction of organometallic reagents, such as Grignard or organolithium reagents, with silicon halides. While effective, these methods can suffer from limitations regarding functional group tolerance and the generation of stoichiometric amounts of metallic waste.
A significant innovation in this field is the direct C-H silylation of arenes, which avoids the pre-functionalization of the aromatic ring. Palladium-catalyzed C-H silylation of aryl halides has emerged as a powerful tool for the synthesis of arylsilanes. nih.govorganic-chemistry.org This methodology allows for the direct formation of a C-Si bond by activating a C-H bond on the aromatic ring. For example, a variety of aryl halides can be disilylated through a palladium-catalyzed reaction involving C-H activation. nih.gov These reactions can be highly efficient, sometimes requiring less than 1 mol% of the catalyst. nih.gov
The choice of ligand for the palladium catalyst is crucial for the success of these reactions. Bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), have been shown to be effective in promoting the silylation of aryl chlorides. nih.gov Furthermore, different catalytic systems can be employed to address challenges such as the silylation of electron-poor aryl chlorides. organic-chemistry.org
Another innovative approach involves the silylation of aryl halides with monoorganosilanes activated by a lithium alkoxide. This method generates a transient LiH/alkoxysilane complex that reacts with aryl halides at room temperature to produce diorganosilanes. nih.gov
The functionalization of existing arylsilanes through cross-coupling reactions also represents an important synthetic strategy. The bromine atoms on this compound, for instance, can serve as handles for further chemical modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, could be employed to introduce new aryl or other organic fragments at the bromine positions, leading to a wide range of functional derivatives. nih.govnih.gov
Interactive Table: Innovative Methods for Arylsilane Synthesis
| Method | Catalyst/Reagent | Substrate | Key Feature | Reference |
| Palladium-catalyzed C-H Silylation | Palladium complexes with phosphine ligands | Aryl Halides | Direct C-H functionalization | nih.govorganic-chemistry.org |
| Alkoxide-activated Silylation | Lithium alkoxide/Monoorganosilane | Aryl Halides | Room temperature reaction | nih.gov |
| Palladium-catalyzed Cross-Coupling | Palladium/P(t-Bu)₃ | Aryl Chlorides/Organotin reagents | Versatile C-C bond formation | nih.gov |
Spectroscopic and Structural Elucidation Techniques for Bis 3 Bromophenyl Diphenylsilane Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic and organometallic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of Bis(3-bromophenyl)diphenylsilane is expected to exhibit distinct signals corresponding to the protons on the unsubstituted phenyl rings and the 3-bromophenyl substituents. The aromatic region (typically δ 7.0-8.0 ppm) will contain a complex series of multiplets.
Diphenyl Protons: The ten protons of the two unsubstituted phenyl groups attached to the silicon atom will likely appear as a complex multiplet, a characteristic feature of phenylsilanes. chemicalbook.com
Bromophenyl Protons: The eight protons of the two 3-bromophenyl groups will give rise to signals with specific splitting patterns dictated by their meta-substitution. One would expect to see signals for the proton between the bromo and silyl (B83357) groups, and the other three protons on the ring, appearing as distinct multiplets.
For comparison, the ¹H NMR spectrum of a related analog, (4-Bromophenyl)dimethyl(phenyl)silane , shows aromatic protons in the range of δ 7.37-7.53 ppm. rsc.org Another analog, Bis(4-bromophenyl)diphenylsilane , also shows its aromatic proton signals within this typical range. researchgate.net Based on these analogs, the chemical shifts for this compound can be predicted.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | ~7.3-7.6 | Multiplet (m) |
| Bromophenyl-H | ~7.2-7.7 | Multiplet (m) |
Note: Data is predicted based on the analysis of structural analogs.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Insights
The ¹³C NMR spectrum provides complementary information, revealing the number and electronic environment of unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the phenyl and bromophenyl rings.
Ipso-Carbons: The carbons directly attached to the silicon atom (ipso-carbons) typically appear at a characteristic chemical shift.
Brominated Carbons: The carbons bonded to the bromine atoms (C-Br) will have a specific chemical shift, generally in the range of δ 120-125 ppm.
Aromatic Carbons: The remaining aromatic carbons will produce a series of signals in the δ 125-140 ppm range.
The spectrum of (4-Bromophenyl)dimethyl(phenyl)silane shows aromatic carbon signals at δ 124.0, 127.9, 129.3, 131.0, 134.1, 135.8, and 137.1 ppm, which helps in estimating the expected ranges for the target molecule. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C-Si (ipso) of Phenyl Rings | ~134-136 |
| C-Si (ipso) of Bromophenyl Rings | ~137-138 |
| C-Br | ~122-124 |
| Aromatic C-H | ~128-137 |
Note: Data is predicted based on the analysis of structural analogs.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, particularly FTIR, are instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FTIR) Spectroscopy in Structural Confirmation
The FTIR spectrum of this compound would be characterized by several key absorption bands that confirm its structure. These include stretching and bending vibrations for the aromatic rings and the bonds involving silicon and bromine.
Aromatic C-H Stretching: Sharp peaks typically appear above 3000 cm⁻¹.
Aromatic C=C Stretching: A series of bands are expected in the 1400-1600 cm⁻¹ region.
Si-Phenyl (Si-Ph) Stretching: A characteristic strong band is expected around 1100-1120 cm⁻¹.
C-Br Stretching: A strong absorption is typically observed in the 500-600 cm⁻¹ range.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3050 - 3070 |
| Aromatic C=C | Stretching | 1580, 1480, 1430 |
| Si-Phenyl | Stretching | ~1115 |
| C-Br | Stretching | 550 - 600 |
Note: Frequencies are estimated based on characteristic group vibrations.
X-ray Crystallography for Precise Solid-State Structural Determination
Although a crystal structure for this compound is not publicly documented, extensive structural data exists for the highly similar analog, Bis(p-bromophenyl)dimethylsilane . researchgate.net The study of this analog reveals that the silicon atom adopts a tetrahedral coordination geometry. The C-Si-C bond angles deviate slightly from the ideal 109.5° tetrahedral angle. For instance, the angle between the two bromophenyl rings is reported as 106.2(1)°, while other angles are in the range of 109.7(2) to 111.3(2)°. researchgate.net The Si-C bond lengths are in the typical range of 1.85 to 1.88 Å. researchgate.net
A study on Bis(3,5-dibromophenyl)dimethylsilane also confirms a slightly distorted tetrahedral geometry around the silicon atom, with Si-C(ipso) bond distances of approximately 1.880(4) Å. koreascience.kr It is expected that this compound would adopt a similar distorted tetrahedral geometry. The four bulky phenyl and bromophenyl groups would arrange themselves to minimize steric hindrance, resulting in a non-planar, propeller-like conformation.
Table 4: Representative Crystallographic Data from Bis(p-bromophenyl)dimethylsilane
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| Si-C(phenyl) Bond Length | ~1.85 - 1.88 Å | researchgate.net |
| C(phenyl)-Si-C(phenyl) Angle | ~106 - 111° | researchgate.net |
| Molecular Geometry at Si | Distorted Tetrahedral | researchgate.net |
Note: Data is for the analog Bis(p-bromophenyl)dimethylsilane and is representative of this class of compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.
For this compound (C₂₄H₁₈Br₂Si), the molecular ion peak [M]⁺• would be a key feature. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region will exhibit a characteristic isotopic cluster pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1. The monoisotopic mass of the compound is calculated to be 491.95445 Da. nih.gov
Electron impact (EI) ionization would likely cause fragmentation. Common fragmentation pathways for aryl silanes include the cleavage of the Si-C bonds. Expected fragmentation patterns would involve the loss of:
A bromine atom ([M-Br]⁺)
A phenyl group ([M-C₆H₅]⁺)
A bromophenyl group ([M-C₆H₅Br]⁺)
The resulting fragment ions would provide further confirmation of the compound's structure. For example, the detection of a fragment corresponding to the diphenylbromophenylsilyl cation ([ (C₆H₅)₂Si(C₆H₄Br) ]⁺) would be strong evidence for the proposed connectivity.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Notes |
| [M]⁺• | [C₂₄H₁₈⁷⁹Br₂Si]⁺• | 492.0 | Isotopic pattern (1:2:1) expected for two Br atoms. |
| [M-Br]⁺ | [C₂₄H₁₈⁷⁹BrSi]⁺ | 413.0 | Loss of a bromine radical. |
| [M-C₆H₅]⁺ | [C₁₈H₁₃⁷⁹Br₂Si]⁺ | 415.0 | Loss of a phenyl radical. |
| [M-C₆H₅Br]⁺ | [C₁₈H₁₃⁷⁹BrSi]⁺ | 336.0 | Loss of a bromophenyl radical. |
Note: m/z values are based on the ⁷⁹Br isotope for simplicity. The actual spectrum will show clusters reflecting the natural isotopic abundance of Br and Si.
Applications in Advanced Materials Science and Molecular Engineering
Organic Light-Emitting Diode (OLED) Host Materials and Charge Transport Layers
In the realm of OLED technology, the design of the emissive layer is critical for achieving high efficiency and operational stability. This layer typically consists of a host material doped with a light-emitting guest molecule. Bis(3-bromophenyl)diphenylsilane is a key precursor for developing such host materials, leveraging the inherent advantages of a silicon-based core.
A primary strategy for creating efficient phosphorescent OLEDs (PhOLEDs), especially for blue emission, is the development of host materials with high triplet energy (ET). nih.gov The host's triplet energy must be higher than that of the phosphorescent dopant to ensure effective energy transfer to the emitter and prevent energy back-transfer, which would otherwise quench the emission. noctiluca.eu
Tetrahedral silicon cores, such as the one found in this compound, are exceptionally suited for this purpose. The sp³-hybridized silicon atom acts as a structural and electronic insulator, effectively breaking the π-conjugation across the molecule. researchgate.net This disruption prevents the lowering of the triplet energy state, allowing materials based on this core to maintain the high ET required for hosting blue phosphors. nih.govresearchgate.net For instance, host materials incorporating a tetraphenylsilane (B94826) core have been shown to achieve high triplet energies suitable for blue PhOLEDs. researchgate.netacs.org While this compound itself is a precursor, the bromine atoms serve as handles to synthesize more complex host materials by attaching various functional groups, thereby fine-tuning the electronic properties without compromising the high triplet energy of the silicon-based core. koreascience.kr
Research on related tetraphenylsilane derivatives demonstrates the effectiveness of this design. For example, by attaching carbazole (B46965) and diphenylphosphine (B32561) oxide groups to a tetraphenylsilane core, a bipolar host material (TSPC) was created that enabled a blue PhOLED with a high external quantum efficiency (EQE) of 22.0%. researchgate.netacs.org
Table 1: Performance of OLEDs Utilizing Silicon-Core Host Materials
| Host Material | Dopant | Max. EQE (%) | Device Type |
|---|---|---|---|
| TSPC | Blue Phosphor | 22.0 | Blue PhOLED |
| TPSi-F | FIrpic | 15.0 | Sky-Blue PhOLED |
| TSTC | Ir(ppy)₃ | 19.8 | Green PhOLED |
This table presents data for representative OLEDs using host materials with a central silicon core, illustrating the high efficiencies achievable with this molecular design. researchgate.netnih.govresearchgate.netresearchgate.net
The incorporation of a central silicon atom profoundly influences the material's properties in two critical ways: electronic conjugation and morphological stability. As mentioned, the tetrahedral geometry of the sp³-hybridized silicon atom disrupts the intramolecular π-conjugation between the attached aryl rings. researchgate.net This localization of the electronic system results in a wide energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is essential for a host material. researchgate.net
Furthermore, the non-planar, three-dimensional structure imparted by the silicon core enhances the morphological stability of the material. nih.gov This steric hindrance prevents the molecules from packing too closely, which suppresses crystallization and promotes the formation of stable amorphous glass phases. researchgate.net A stable, uniform amorphous film is crucial for the longevity and reliability of an OLED device, as it prevents degradation mechanisms like phase separation and current leakage that can arise from crystallization. noctiluca.euumich.edu Materials based on tetraphenylsilane are noted for their good morphological stability and high glass transition temperatures, leading to devices with high operational stability. researchgate.netacs.org
For optimal OLED performance, charge carrier injection and transport must be balanced within the emissive layer. beilstein-journals.org An imbalance can lead to recombination outside the desired zone, reducing efficiency and device lifetime. Silane-based host materials can be engineered to exhibit specific charge transport properties.
By attaching electron-withdrawing or electron-donating moieties to the phenyl rings of a silane (B1218182) core, the resulting material can be tailored for electron transport, hole transport, or bipolar transport (transporting both electrons and holes). The bromo-functional groups on this compound are ideal reactive sites for introducing these functionalities. For example, attaching pyridine (B92270) moieties to a tetraphenylsilane core has been shown to produce effective electron-transporting (ET) host materials. nih.gov
Moreover, silicon-based hosts can be designed to function as efficient hole-blocking layers. This is achieved by designing molecules with a deep HOMO energy level, which creates a significant energy barrier for holes, effectively confining them within the emissive layer to recombine with electrons. nih.govacs.org This confinement enhances the probability of exciton (B1674681) formation and subsequent light emission within the intended layer, boosting device efficiency. acs.org
Polymeric Organosilicon Materials: Precursors and Modifiers
The versatility of this compound extends to polymer chemistry, where it can be used as a monomer or a modifying agent to create advanced organosilicon polymers with enhanced properties.
Phenylsilicone resins and elastomers are known for their thermal stability, chemical resistance, and dielectric properties. Arylsilane moieties are incorporated into these materials to improve their mechanical strength and durability. This compound, or its close isomers, can act as a crosslinking agent. lookchem.com The synthesis typically involves the reaction of organochlorosilanes with Grignard reagents derived from aryl halides. scholaris.ca
In a typical application, the bromine atoms on the silane can be converted into more reactive functional groups. These groups can then form covalent bonds with polymer chains, creating a crosslinked network. This network structure enhances the mechanical properties of the resulting silicone polymer or elastomer, increasing its hardness and resilience. lookchem.com
This compound is a difunctional molecule, making it an ideal monomer for step-growth polymerization. researchgate.net The two bromine atoms provide reactive sites for forming carbon-carbon or other types of bonds, allowing the diphenylsilane (B1312307) unit to be directly incorporated into the main chain of a polymer.
For example, through coupling reactions like Suzuki or Yamamoto polymerization, it can be reacted with other difunctional monomers to create fully conjugated or non-conjugated polymers. The inclusion of the bulky, non-planar diphenylsilane unit in the polymer backbone disrupts chain packing, which can increase solubility and modify the polymer's optical and electronic properties. This approach has been used to synthesize polymeric host materials where the high triplet energy of the silane unit is imparted to the entire polymer chain. researchgate.net This strategy combines the desirable electronic properties of the silane core with the processing advantages of polymeric materials.
Silane Coupling Agents for Enhanced Interface Adhesion in Composites
The presence of the bromine atoms on the phenyl rings could offer a route to creating a stronger covalent bond with the polymer matrix through subsequent chemical reactions, potentially leading to composites with improved hydrolytic stability and mechanical strength.
Table 1: Potential Interaction of this compound as a Coupling Agent
| Component of Composite | Potential Interaction with this compound | Resulting Benefit |
| Inorganic Reinforcement (e.g., Silica (B1680970), Glass Fibers) | The silane core could form bonds with hydroxyl groups on the filler surface. | Improved wetting of the filler by the polymer and enhanced interfacial adhesion. |
| Polymer Matrix (e.g., Epoxy, Polyester) | The bromophenyl groups could physically entangle with the polymer chains or be chemically modified to create covalent bonds. | Enhanced stress transfer from matrix to filler, leading to improved mechanical properties. |
Functionalization for Additive Manufacturing Technologies, e.g., 3D Printing Resins
Additive manufacturing, particularly 3D printing, relies on the development of specialized resins with tailored properties such as viscosity, cure speed, and the mechanical performance of the final printed object. Functional molecules are often added to these resins to achieve desired characteristics.
The structure of this compound suggests it could be a valuable, albeit currently unexplored, component or precursor for 3D printing resins. The bromine atoms serve as reactive handles that could be functionalized with polymerizable groups, such as acrylates or methacrylates, via reactions like Suzuki or Heck coupling. This would transform the inert silane into a reactive monomer or crosslinker.
Introducing a molecule with a silicon-phenyl core into a resin formulation could enhance the thermal stability and refractive index of the final printed part. The high molecular weight and rigid structure of the functionalized silane could also contribute to lower shrinkage during the curing process, a critical factor for dimensional accuracy in 3D printing.
Table 2: Hypothetical Functionalization of this compound for 3D Printing Resins
| Functional Group to be Added | Potential Reaction Type | Properties Conferred to Resin/Printed Part |
| Acrylate/Methacrylate | Cross-coupling reaction followed by esterification | Photopolymerizability (UV curable), potential for high crosslink density. |
| Vinyl Ether | Suzuki or Heck coupling | Cationic UV curability, potentially low shrinkage. |
| Epoxide | Grignard reaction followed by epoxidation | High-performance thermosetting properties, good chemical resistance. |
While the direct application of this compound has yet to be detailed in scientific literature, its chemical nature strongly points towards its potential as a versatile building block in the development of next-generation materials for composites and additive manufacturing. Further research is needed to fully explore and validate these prospective uses.
Theoretical and Computational Investigations of Bis 3 Bromophenyl Diphenylsilane and Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides valuable insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a compound's reactivity and photophysical properties.
Computational Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic absorption and emission properties of a molecule.
For Bis(3-bromophenyl)diphenylsilane, specific DFT calculations determining its HOMO and LUMO energy levels have not been identified in the searched literature. Such a study would typically involve optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP with a suitable basis set) and then calculating the energies of its molecular orbitals.
Table 1: Hypothetical DFT Calculation Results for HOMO-LUMO Energies of this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only. The values are not based on actual experimental or computational data.
Prediction and Verification of Triplet Exciton (B1674681) Energy Levels
Triplet excitons play a significant role in the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The triplet energy level (T1) of a material is a crucial factor in managing exciton confinement and energy transfer processes. Computational methods, particularly time-dependent DFT (TD-DFT), are employed to predict these energy levels.
No specific studies predicting or verifying the triplet exciton energy levels for this compound were found. An investigation into this area would be valuable for assessing its potential as a host or blocking material in phosphorescent OLEDs.
Table 2: Hypothetical Triplet Exciton Energy Data for this compound
| Parameter | Predicted Energy (eV) | Experimental Verification |
| T1 (First Triplet State) | Data not available | Data not available |
This table is for illustrative purposes only and does not represent published research findings.
Quantum Chemical Modeling of Reaction Mechanisms and Catalytic Pathways
Quantum chemical modeling can be used to elucidate the step-by-step mechanisms of chemical reactions, including transition states and reaction intermediates. This is particularly useful for understanding the synthesis of a compound or its behavior in catalytic cycles. For instance, studies on the synthesis of related diarylsilanes have utilized experimental techniques to derive reaction pathways, which could be further illuminated by computational modeling. However, specific quantum chemical models detailing the reaction mechanisms involving this compound are not described in the available literature.
Conformational Analysis and Prediction of Intermolecular Interactions in Condensed Phases
The three-dimensional shape (conformation) of a molecule and how it interacts with its neighbors in a solid or liquid state are critical to its material properties. Conformational analysis, often performed using computational methods, can predict the most stable arrangements of the phenyl rings in this compound. Furthermore, these models can predict intermolecular interactions, such as van der Waals forces or potential halogen bonding, which govern the packing of molecules in a crystal and influence properties like melting point and solubility.
While crystal structure data for closely related compounds like Bis(3,5-dibromophenyl)dimethylsilane exist, providing insight into molecular conformation koreascience.kr, a detailed computational analysis of the conformational landscape and intermolecular interactions of this compound itself is not available. Such an analysis would be instrumental in predicting its solid-state properties and its suitability for various material applications.
Emerging Research Frontiers and Future Perspectives in Bis 3 Bromophenyl Diphenylsilane Chemistry
Development of Green and Sustainable Synthetic Routes
The conventional synthesis of organosilanes, including Bis(3-bromophenyl)diphenylsilane, often relies on methods that are resource-intensive and generate significant waste, such as the use of organometallic reagents like Grignard or organolithium compounds with chlorosilane precursors. rsc.org The future of organosilane chemistry is increasingly geared towards greener and more sustainable manufacturing processes that prioritize atom economy, reduced energy consumption, and the use of environmentally benign reagents and catalysts.
Emerging sustainable strategies applicable to the synthesis of functionalized silanes include:
Catalyst Innovation : A significant shift involves replacing precious metal catalysts, such as platinum, with earth-abundant and less toxic alternatives like iron, cobalt, or nickel for hydrosilylation reactions. nih.govacs.org While effective, a challenge remains in the air and moisture sensitivity of some of these catalyst precursors. nih.govacs.org
Photocatalysis : The use of low-cost, readily available organic dyes, such as eosin (B541160) Y, as photocatalysts represents a promising avenue. nus.edu.sg This method allows for the selective functionalization of Si-H bonds under mild conditions, offering a programmable and on-demand approach to synthesizing complex silanes. nus.edu.sg
Dehydrogenative Coupling : This method forms Si-N or Si-O bonds from hydrosilanes and amines or alcohols, respectively, with the only byproduct being hydrogen gas. rsc.orgnih.gov This approach is a sustainable alternative to traditional routes that use corrosive chlorosilanes and produce stoichiometric amounts of salt waste. rsc.org
These green methodologies present a clear future direction for the production of this compound and its derivatives, aiming for processes that are not only efficient but also environmentally responsible.
| Synthetic Strategy | Traditional Approach | Green/Sustainable Alternative | Key Advantages of Alternative |
| Catalysts | Platinum-based complexes (e.g., Speier's, Karstedt's) nih.govacs.org | Earth-abundant metal catalysts (Fe, Co, Ni) acs.org | Lower cost, reduced environmental impact. |
| Reagents | Stoichiometric organometallic reagents (e.g., Grignard), corrosive chlorosilanes. rsc.org | Catalytic hydrosilanes, alcohols/amines. rsc.orgnih.gov | Atom economy, generation of H₂ as the only byproduct. rsc.org |
| Process | Often requires harsh reaction conditions. | Mild conditions, use of photocatalysis (e.g., eosin Y). nus.edu.sg | Energy efficiency, high selectivity, potential for automation. nus.edu.sg |
Expanding Applications Beyond Optoelectronics, Including Catalysis and Sensors
The substitution pattern of this compound, featuring reactive bromine atoms, makes it an ideal precursor for a wide range of functional materials, extending its applicability far beyond its current use in optoelectronics.
Catalysis: The development of hybrid organic-inorganic materials containing catalytically active centers is a major area of research. csic.es The this compound molecule can serve as a scaffold for novel catalysts. The bromine atoms can be readily converted into other functional groups via well-established organic transformations like Suzuki or Sonogashira cross-coupling reactions. This would allow for the introduction of phosphine (B1218219) ligands, N-heterocyclic carbene precursors, or other moieties capable of coordinating with metal centers to create bespoke catalysts for applications in asymmetric hydrogenation, carbon-carbon bond formation, and other fine chemical syntheses. csic.es
Sensors: The design of selective and sensitive chemical sensors is critical for environmental monitoring and biomedical diagnostics. Functionalized organosilanes and porphyrins have shown significant promise in this field. For instance, a novel electrochemical sensor for the detection of Bisphenol A (BPA) was developed using a cadmium (II) (bromophenyl)porphyrin complex combined with gold nanoparticles. mdpi.com This demonstrates the potential of incorporating bromophenyl-containing molecules into sensor design. By modifying the bromine sites on this compound with specific recognition units, it is conceivable to develop highly selective sensors for various analytes, leveraging the stable silane (B1218182) core to create robust sensing platforms. mdpi.com
| Potential Application | Role of this compound | Enabling Chemistry | Example of Related Research |
| Homogeneous Catalysis | Precursor to catalyst ligands. | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach phosphines or other coordinating groups. | Design of chiral diphosphine ligands for asymmetric hydrogenation. csic.es |
| Heterogeneous Catalysis | Building block for functionalized porous materials. | Conversion to an organoalkoxysilane for incorporation into a sol-gel network. | Acid-base bifunctional mesoporous materials for condensation reactions. csic.es |
| Electrochemical Sensors | Molecular scaffold for sensor platform. | Functionalization with analyte-specific recognition elements at the bromine sites. | A cadmium (bromophenyl)porphyrin-based sensor for Bisphenol A detection. mdpi.com |
Synergistic Integration of Computational and Experimental Methodologies for Rational Design
The traditional, trial-and-error approach to materials discovery is time-consuming and inefficient. The modern research paradigm involves a synergistic interplay between computational modeling and experimental validation to accelerate the rational design of new materials. researchgate.net43.230.198 This approach is particularly well-suited for exploring the potential of this compound chemistry.
Computational methods, especially Density Functional Theory (DFT), can provide profound insights into the molecular properties of this compound and its derivatives before they are ever synthesized in a lab. researchgate.netosti.gov Key parameters that can be modeled include:
Molecular Geometry: Predicting bond lengths, bond angles, and torsional angles to understand the molecule's three-dimensional structure. koreascience.krresearchgate.net
Electronic Properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict electronic transitions and suitability for optoelectronic applications. researchgate.net
Reactivity: Generating molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack, guiding synthetic strategies. researchgate.net
Interaction Energies: Simulating the binding energy between a functionalized silane and a target molecule or surface, crucial for designing sensors or catalysts. researchgate.net
This in silico screening allows researchers to prioritize synthetic targets that exhibit the most promising properties, saving significant time and resources. 43.230.198 Experimental work, including synthesis, characterization (NMR, X-ray crystallography), and performance testing, then provides crucial feedback to refine and validate the computational models, creating a powerful design-build-test-learn cycle. 43.230.198koreascience.kr
Exploration of Hybrid Organic-Inorganic Systems Incorporating this compound Units
Hybrid organic-inorganic materials combine the distinct properties of their constituent parts—such as the mechanical strength and thermal stability of inorganic materials with the processability and functional versatility of organic polymers—to create new materials with synergistic characteristics. mdpi.comfrontiersin.org The sol-gel process, which involves the hydrolysis and condensation of molecular precursors like organoalkoxysilanes, is a common method for preparing these hybrids. nih.gov
This compound is an excellent candidate for incorporation into such hybrid systems. While not an alkoxysilane itself, its reactive bromine handles provide a gateway to derivatization. For example, the bromo groups can be converted into trialkoxysilyl groups. The resulting multifunctional silane can then act as a cross-linking agent in a sol-gel system with precursors like tetraethyl orthosilicate (B98303) (TEOS) or titanium isopropoxide. frontiersin.org
The incorporation of the bulky, rigid, and electronically tunable this compound unit into an inorganic matrix (e.g., silica (B1680970), titania) could lead to hybrid materials with:
Enhanced Thermal Stability: The phenylsilane (B129415) core can increase the degradation temperature of the material.
Tunable Refractive Index: The aromatic content can be used to modify the optical properties of the hybrid glass.
Tailored Porosity and Surface Chemistry: The specific shape of the silane can influence the pore structure of the resulting material, while unreacted functional groups can be used to alter surface properties, making them suitable for applications in catalysis, separation, or as low-k dielectrics. mdpi.com
The exploration of these hybrid systems represents a frontier for creating advanced, multifunctional materials built from the this compound platform.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
